molecular formula C11H16N2O4S B1221337 5-S-cysteinyldopamine CAS No. 99558-89-1

5-S-cysteinyldopamine

Cat. No. B1221337
CAS RN: 99558-89-1
M. Wt: 272.32 g/mol
InChI Key: BZYHBWCVRKSWDB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-S-Cysteinyldopamine is a S-conjugate.

Scientific Research Applications

1. Role in Dopamine Autoxidation and Potential Implications in Neurodegenerative Disorders

5-S-cysteinyldopamine has been detected in various regions of the human brain, particularly in areas rich in dopamine, such as the caudate nucleus, putamen, globus pallidus, and substantia nigra. Its presence supports the hypothesis that dopamine undergoes autoxidation, leading to the formation of reactive quinones, which might play a role in cytotoxicity related to aging and degenerative brain disorders (Rosengren, Linder-Eliasson, & Carlsson, 2005).

2. Implications in Parkinson's Disease

Research indicates that 5-S-cysteinyldopamine, formed by the oxidation of dopamine, could be relevant in the pathogenesis of Parkinson's disease. The compound is more easily oxidized than dopamine itself, and its interaction with cysteine may lead to neurotoxic compounds that contribute to the degeneration of nigrostriatal dopaminergic neurons, a key aspect of Parkinson's disease (Zhang & Dryhurst, 1994).

3. Occurrence in Various Mammalian Species

The 5-S-cysteinyl derivatives of dopamine have been identified in the brains of multiple mammalian species, suggesting a widespread biological role. These derivatives are especially concentrated in brain regions with high levels of dopamine, hinting at their potential involvement in dopamine metabolism and oxidative stress responses across different species (Fornstedt, Rosengren, & Carlsson, 1986).

4. Detection in Human Urine and Its Implications

5-S-cysteinyldopamine has been isolated and quantified in human urine, which indicates a non-specific oxidation of endogenous catechol derivatives in vivo. This finding is significant for understanding the metabolism of dopamine and related compounds in the human body (Carstam et al., 1990).

properties

CAS RN

99558-89-1

Product Name

5-S-cysteinyldopamine

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

(2R)-2-amino-3-[5-(2-aminoethyl)-2,3-dihydroxyphenyl]sulfanylpropanoic acid

InChI

InChI=1S/C11H16N2O4S/c12-2-1-6-3-8(14)10(15)9(4-6)18-5-7(13)11(16)17/h3-4,7,14-15H,1-2,5,12-13H2,(H,16,17)/t7-/m0/s1

InChI Key

BZYHBWCVRKSWDB-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)CCN

SMILES

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CCN

Canonical SMILES

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CCN

Other CAS RN

99558-89-1

synonyms

5-S-cysteinyldopamine
5-SCDA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-S-cysteinyldopamine
Reactant of Route 2
Reactant of Route 2
5-S-cysteinyldopamine
Reactant of Route 3
5-S-cysteinyldopamine
Reactant of Route 4
5-S-cysteinyldopamine
Reactant of Route 5
Reactant of Route 5
5-S-cysteinyldopamine
Reactant of Route 6
Reactant of Route 6
5-S-cysteinyldopamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.